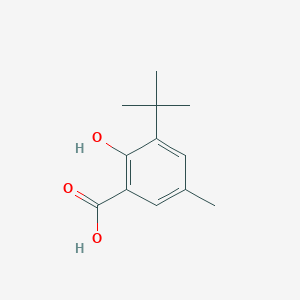

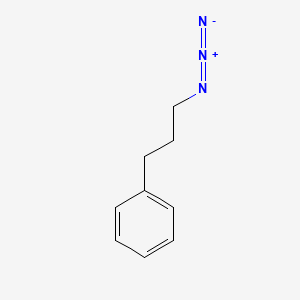

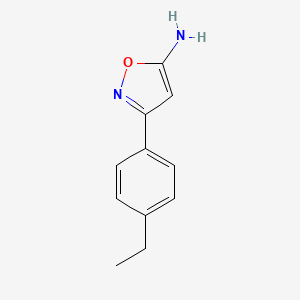

![molecular formula C8H7ClN2OS B1275001 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 100003-81-4](/img/structure/B1275001.png)

7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

カタログ番号 B1275001

CAS番号:

100003-81-4

分子量: 214.67 g/mol

InChIキー: CTOHNLKENNHCNA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the CAS Number: 100003-81-4 . Its molecular weight is 214.68 . The IUPAC name for this compound is 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one .

Molecular Structure Analysis

The InChI code for “7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is 1S/C8H7ClN2OS/c1-5-4-13-8-10-6(3-9)2-7(12)11(5)8/h2,4H,3H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of “7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is 214.68 . More detailed physical and chemical properties were not available in the sources I found.科学的研究の応用

Antifungal and Antioxidant Applications

- Application Summary : Thiazolo[3,2-a]pyrimidines have been synthesized and evaluated for their antifungal and antioxidant properties .

- Methods : The compounds were synthesized from α,α-ketene dithioacetals . Their structures were confirmed by elemental analysis, IR, 1H NMR, and 13C NMR .

- Results : Preliminary bioassay showed that most of them exhibited certain-to-excellent antioxidant and antifungal activity . Some showed significant antioxidant activity at 10 µg/mL while others exhibited better antifungal activity at 100 µg/mL .

Antitumor, Antibacterial, and Anti-inflammatory Applications

- Application Summary : 2-substituted thiazolo[3,2-a]pyrimidines have been synthesized and evaluated for their antitumor, antibacterial, and anti-inflammatory activities .

- Methods : Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported .

- Results : High antitumor, antibacterial, and anti-inflammatory activities of these compounds have been demonstrated .

Antimalarial and HIV Reverse Transcriptase Inhibitor

- Application Summary : Thiazolo[3,2-a]pyrimidines have potential applications as antimalarials and inhibitors of HIV reverse transcriptase .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these applications were not provided in the source .

Antagonists of the 5-HT2 Serotonin Receptor

- Application Summary : Thiazolo[3,2-a]pyrimidines can potentially act as antagonists of the 5-HT2 serotonin receptor, which could be useful for the treatment of depression .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these applications were not provided in the source .

Influenza Virus RNA Polymerase Inhibitor

- Application Summary : Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is similar to the thiazolo[3,2-a]pyrimidine scaffold, have been found to inhibit influenza virus RNA polymerase .

- Methods : The compounds were synthesized and their ability to inhibit influenza virus RNA polymerase was evaluated .

- Results : One of the compounds was found to have a very promising ability to inhibit influenza virus RNA polymerase .

Antitubercular and Hypoglycemic Applications

- Application Summary : Thiazolo[3,2-a]pyrimidines have been known to exhibit antitubercular and hypoglycemic activities .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these applications were not provided in the source .

Safety And Hazards

特性

IUPAC Name |

7-(chloromethyl)-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c1-5-4-13-8-10-6(3-9)2-7(12)11(5)8/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOHNLKENNHCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CC(=O)N12)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402281 | |

| Record name | 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

CAS RN |

100003-81-4 | |

| Record name | 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

This compound was synthesized from 2-amino-4-methyl thiazole (5.0 g, 43.710 mmol) and ethyl chloroacetoacetate (9.893 g, 59.561 mmol) in polyphosphoric acid (40.0 g) according to the procedure described in Step 1, Intermediate 2 to afford 8.0 g of the desired compound as a black solid; 1H NMR (300 MHz, DMSO-d6) δ 2.67 (s, 3H), 4.53 (s, 2H), 6.27 (s, 1H), 7.05 (s, 1H); ESI-MS (m/z) 215.39 (M+H)+.

[Compound]

Name

polyphosphoric acid

Quantity

40 g

Type

solvent

Reaction Step One

Synthesis routes and methods II

Procedure details

This compound was synthesized from 2-amino-4-methyl thiazole (5.0 g, 43.710 mmol) and ethyl chloroacetoacetate (9.893 g, 59.561 mmol) in polyphosphoric acid (40.0 g) according to the procedure described in Step 1, Intermediate 2 to afford 8.0 g of the desired compound as a black solid; 1H NMR (300 MHz, DMSO-d6) δ 2.67 (s, 3H), 4.53 (s, 2H), 6.27 (s, 1H), 7.05 (s, 1H); ESI-MS (m/z) 215.39 (M+H)+.

[Compound]

Name

polyphosphoric acid

Quantity

40 g

Type

solvent

Reaction Step One

[Compound]

Name

Intermediate 2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

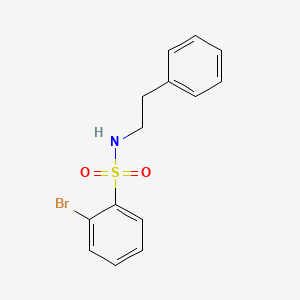

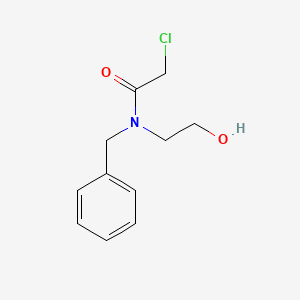

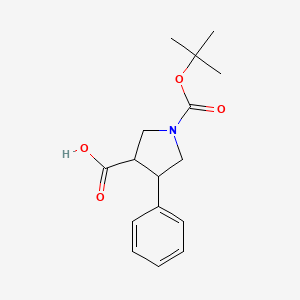

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)